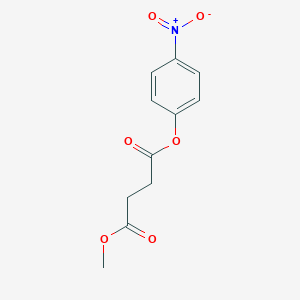
1-{4-nitrophenyl} 4-methyl succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-nitrophenyl} 4-methyl succinate, also known as methyl 4-(4-nitrophenyl)butanoate, is an organic compound with the molecular formula C11H13NO4. It is a derivative of butanedioic acid and contains a nitrophenyl group.
準備方法
Synthetic Routes and Reaction Conditions
1-{4-nitrophenyl} 4-methyl succinate can be synthesized through esterification reactions. One common method involves the reaction of 4-nitrophenol with butanedioic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of methyl 4-nitrophenyl butanedioate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to remove excess reactants and by-products .
化学反応の分析
Types of Reactions
1-{4-nitrophenyl} 4-methyl succinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and butanedioic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, base catalysts.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-aminophenyl butanedioate.
Substitution: Various substituted esters or amides.
Hydrolysis: 4-nitrophenol, butanedioic acid.
科学的研究の応用
1-{4-nitrophenyl} 4-methyl succinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Used as a substrate in catalytic reduction reactions to study the activity of various catalysts.
Materials Science: Incorporated into polymers and other materials to impart specific properties
作用機序
The mechanism of action of methyl 4-nitrophenyl butanedioate in catalytic reactions involves the interaction of the nitro group with the catalyst. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The ester group may also participate in nucleophilic substitution reactions, where the nucleophile attacks the carbonyl carbon, leading to the formation of new bonds .
類似化合物との比較
Similar Compounds
- Methyl 4-(4-bromophenyl)butanoate
- Methyl 4-(4-chlorophenyl)butanoate
- Methyl 4-(4-methoxyphenyl)butanoate
Uniqueness
1-{4-nitrophenyl} 4-methyl succinate is unique due to the presence of the nitro group, which imparts distinct reactivity compared to other similar compounds. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. This makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C11H11NO6 |
|---|---|
分子量 |
253.21 g/mol |
IUPAC名 |
1-O-methyl 4-O-(4-nitrophenyl) butanedioate |
InChI |
InChI=1S/C11H11NO6/c1-17-10(13)6-7-11(14)18-9-4-2-8(3-5-9)12(15)16/h2-5H,6-7H2,1H3 |
InChIキー |
IZRPDUVCUBCZRR-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
正規SMILES |
COC(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















